molecular formula C11H15NO B069417 N-(2-methylphenyl)oxolan-3-amine CAS No. 162851-42-5

N-(2-methylphenyl)oxolan-3-amine

Cat. No.: B069417
CAS No.: 162851-42-5
M. Wt: 177.24 g/mol
InChI Key: GDKKTILCKZLALR-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)oxolan-3-amine is a small organic molecule featuring an oxolane (tetrahydrofuran) ring substituted with an amine group at the 3-position. The amine is further functionalized with a 2-methylphenyl group.

Properties

CAS No.

162851-42-5

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-(2-methylphenyl)oxolan-3-amine

InChI

InChI=1S/C11H15NO/c1-9-4-2-3-5-11(9)12-10-6-7-13-8-10/h2-5,10,12H,6-8H2,1H3

InChI Key

GDKKTILCKZLALR-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC2CCOC2

Canonical SMILES

CC1=CC=CC=C1NC2CCOC2

Synonyms

N-(2'-METHYL-PHENYL)-TETRAHYDROFURAN-3-YLAMINE HYDROCHLORIDE

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Implications

Substituent Effects on the Oxolane Ring The addition of a methyl group at the 2-position of the oxolane ring (e.g., in 2-Methyl-N-(2-methylphenyl)oxolan-3-amine) increases molecular weight by ~14 g/mol compared to the parent compound.

Substituent Effects on the Phenyl Ring

  • Electron-Withdrawing Groups (EWGs) : Bromo (in N-(3-Bromophenyl)-2-methyloxolan-3-amine ) and chloro (in N-(4-chloro-2-methylphenyl)-2-methyloxolan-3-amine ) substituents increase molecular weight significantly (256.14 and 225.72 g/mol, respectively) and may alter electronic properties, affecting reactivity and binding interactions .
  • Electron-Donating Groups (EDGs) : The 2-methyl group on the phenyl ring (common to all analogs) is an EDG, which could stabilize the amine moiety and influence resonance effects .

These involve deprotonation with LHMDS (a strong base) and reaction with electrophiles like ethyl chloroformate, followed by purification via column chromatography . Similar strategies may apply to oxolane amines.

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